2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Chlorination: The nitrated intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Acetylation: Finally, the chlorinated intermediate undergoes acetylation with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, methanol).
Oxidation: Potassium permanganate, chromium trioxide, solvents (water, acetone).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloro group.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized derivatives with modifications at the acetamide moiety.
Scientific Research Applications
2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry research.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the nitro and trifluoromethyl groups can influence its binding affinity and specificity towards these targets, thereby affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-nitrophenyl]acetamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide: Lacks the chloro group, which can affect its reactivity and applications.
2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide:
Uniqueness
2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of the chloro, nitro, and trifluoromethyl groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c10-4-8(16)14-5-1-2-7(15(17)18)6(3-5)9(11,12)13/h1-3H,4H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAJQPNTCDRWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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